

AKN-028: Drug Profile & Mechanism of Action

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Compound Focus: Akn-028

CAS No.: 1175017-90-9

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Q: What is the primary mechanism of action of AKN-028? AKN-028 is an orally bioavailable, small-molecule tyrosine kinase inhibitor. Its primary targets are FMS-like tyrosine kinase 3 (FLT3) and stem cell factor receptor (KIT), which are implicated in the pathogenesis of Acute Myeloid Leukemia (AML) [1] [2]. It inhibits both wild-type and mutant forms of these kinases.

Key Properties:

- **Molecular Weight:** 302.13 g/mol [2]
- **Formula:** C₁₇H₁₄N₆ [2]
- **SMILES:** Nc1ncc(nc1Nc1ccc2c(c1)cc[nH]2)c1ccncc1 [2]
- **Rule of 5:** Zero violations [2]

Q: What was the intended clinical indication for AKN-028? AKN-028 was developed for the treatment of Acute Myeloid Leukemia (AML), with preclinical data showing activity against both cell lines and primary patient samples [1] [3].

Preclinical & Pharmacological Data

The following table summarizes key quantitative data from preclinical studies:

Parameter	Value / Finding	Experimental Context
FLT3 Inhibition (IC ₅₀)	6 nM [1]	In vitro kinase assay.

Parameter	Value / Finding	Experimental Context
Cytotoxic Activity (IC ₅₀)	~1 µM (mean) [1]	Primary AML patient samples (n=15).
Apoptosis Induction	Activated Caspase 3 [1]	MV4-11 AML cell line.
Synergy	Observed [1]	With cytarabine or daunorubicin in primary AML samples.
Oral Bioavailability	High [1]	Preclinical mouse models.

Clinical Development Status & FAQs

Q: What is the current status of AKN-028 clinical development? The clinical development of **AKN-028** has been **terminated**. A Phase 1/2 clinical trial (EudraCT 2011-003285-33) was ended prematurely due to safety concerns, and no patients were enrolled in the Phase 2 part intended to determine efficacy [4].

Q: Why was the AKN-028 clinical trial stopped? The trial was terminated early **due to safety concerns** [4]. The clinical trial register does not specify the exact nature of these adverse events, but they were serious enough to halt the entire development program.

Q: Was a recommended Phase 2 dose (RPTD) established? **No.** The primary objective of the Phase 1 part was to determine the RPTD, but this was not achieved due to the premature termination of the study [4].

Experimental Protocols from Preclinical Studies

Q: How was the cytotoxic activity of AKN-028 tested in primary AML cells? The following methodology was used in the foundational preclinical study [1]:

- **Sample Preparation:** Primary leukemic cells are isolated from patient bone marrow or peripheral blood. A viability of at least 70% after thawing is required.
- **Drug Exposure:** Cells are exposed to a range of concentrations of **AKN-028** (e.g., from nanomolar to micromolar) for a defined period.

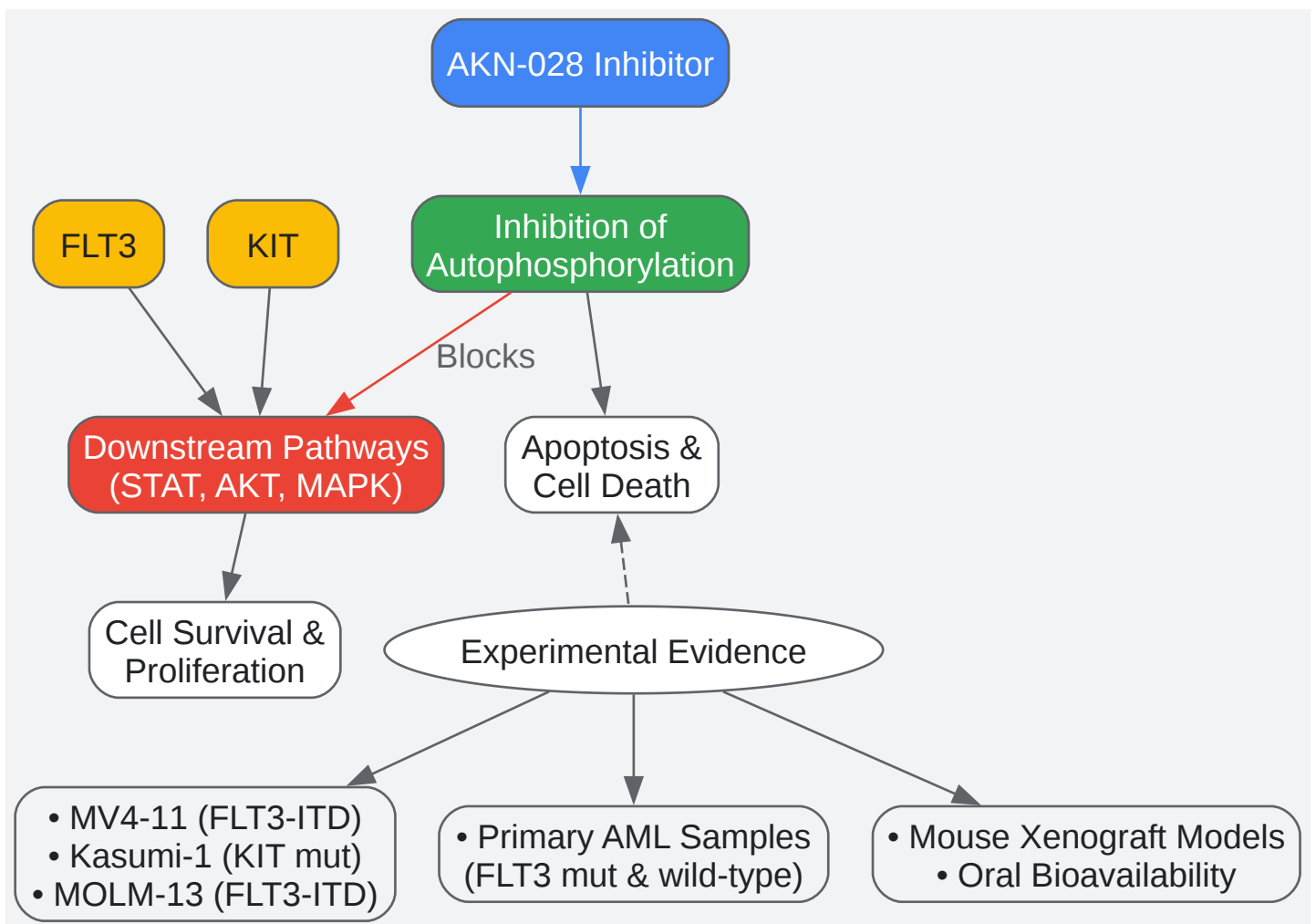
- **Viability Assay:** Cytotoxic activity is typically measured using a fluorometric microculture cytotoxicity assay (FMCA). This assay quantifies the reduction of fluorescein diacetate (FDA) to fluorescein in viable cells.
- **Data Analysis:** The concentration resulting in 50% cell death (IC_{50}) is calculated from the dose-response curve.

Q: How was the synergy with standard chemotherapeutics assessed? The study employed combination experiments [1]:

- **Treatment Schemes:** Primary AML cells are treated with **AKN-028** and cytarabine or daunorubicin simultaneously, or with the chemotherapy agent added 24 hours before **AKN-028**.
- **Effect Evaluation:** Cytotoxicity is measured and the combination effect is analyzed using the median-effect method, for example, to determine if the interaction is synergistic, additive, or antagonistic.

Pathways in AML and AKN-028's Role

The diagram below illustrates the primary signaling pathways targeted by **AKN-028** and the logical flow of its preclinical evaluation.



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Guidance for Further Research

While **AKN-028** is no longer a candidate drug, your research into FLT3 inhibition in AML remains highly relevant. The field has advanced significantly since the termination of **AKN-028**:

- **Consult Approved Therapies:** Several FLT3 inhibitors have since been approved and are now part of the standard treatment regimen for FLT3-mutated AML. These include **midostaurin**, **gilteritinib**, and **quizartinib** [5]. Investigating the clinical protocols and pharmacological data for these drugs will provide current, actionable information.
- **Focus on Validated Targets:** The core mechanistic insight from **AKN-028**—that targeting FLT3 is a valid therapeutic strategy—was correct. Your troubleshooting guides can be effectively built around the currently used agents that successfully targeted this pathway.

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References

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